

Improving CPT-157633 cell permeability

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Compound of Interest

Compound Name: **CPT-157633**

Cat. No.: **B8144457**

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Technical Support Center: CPT-157633

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of **CPT-157633**, a protein tyrosine phosphatase 1B (PTP1B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **CPT-157633** and what are its key properties?

A1: **CPT-157633** is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B.^{[1][2]} PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for conditions like type 2 diabetes and obesity.^{[3][4][5][6]} Key physicochemical properties of **CPT-157633** are summarized in the table below.

Property	Value	Source
Formula	C ₁₂ H ₁₆ BrF ₂ N ₂ O ₆ PS	[1]
Molecular Weight	465.20 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility (in vitro)	DMSO: 200 mg/mL (429.92 mM) H ₂ O: 100 mg/mL (214.96 mM)	[1]

Q2: What are the common reasons for observing low cell permeability with a compound like **CPT-157633**?

A2: Low cell permeability of small molecules is often attributed to several factors. These can include a high molecular weight, a low lipophilicity (LogP), a large polar surface area (PSA), and the presence of charged groups, all of which can impede passive diffusion across the lipid bilayer of the cell membrane.^{[7][8]} Additionally, the compound might be recognized and actively removed from the cell by efflux transporters like P-glycoprotein (P-gp).^[8] The phosphonate group in **CPT-157633**, being charged at physiological pH, is a likely contributor to reduced passive permeability.

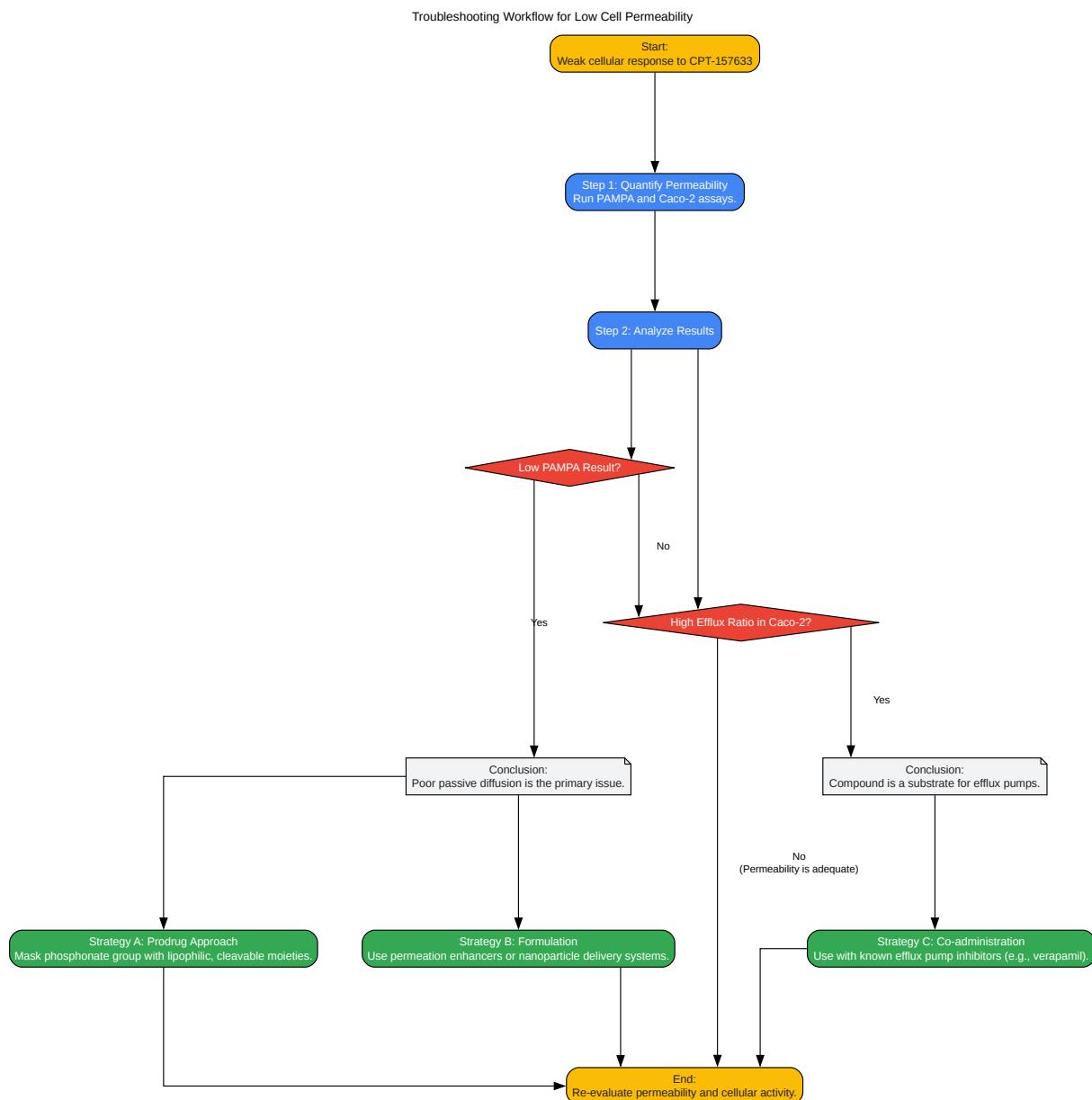
Q3: How can I experimentally measure the cell permeability of **CPT-157633**?

A3: There are several established in vitro assays to quantify cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and cell-based assays like the Caco-2 or MDCK permeability assays, which evaluate both passive and active transport mechanisms.^{[7][8]} A direct way to measure intracellular accumulation is through a cellular uptake assay, where cells are incubated with the compound, washed, and then lysed to quantify the intracellular concentration, typically by LC-MS/MS.^[8]

Troubleshooting Guide: Improving CPT-157633 Permeability

Issue: My in vitro experiments show a weak cellular response to **CPT-157633**, suggesting poor cell permeability.

This guide provides a systematic approach to diagnose and address potential permeability issues with **CPT-157633**.

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A troubleshooting workflow for addressing low cell permeability.

Step 1: Assess Physicochemical Properties and Potential Liabilities

- Analysis: The structure of **CPT-157633** contains a phosphonate group, which is negatively charged at physiological pH. Charged moieties significantly hinder passive diffusion across the nonpolar lipid cell membrane.^[7]
- Action: Predict the compound's LogP and polar surface area (PSA) using computational tools. A low LogP and high PSA would further support the hypothesis of poor passive permeability.

Step 2: Employ Medicinal Chemistry Strategies

- Prodrug Approach: A common strategy to improve the permeability of compounds with charged groups like phosphates or phosphonates is to mask them with lipophilic moieties that can be cleaved intracellularly by enzymes (e.g., esterases) to release the active compound.^[9] This increases lipophilicity and allows the molecule to passively diffuse across the cell membrane.
- Structural Modification: While more resource-intensive, structure-activity relationship (SAR) studies could explore replacing or modifying the phosphonate group to reduce its polarity while maintaining PTP1B inhibitory activity.^[10]

Step 3: Utilize Formulation-Based Approaches

- Permeation Enhancers: Use of chemical permeation enhancers can transiently disrupt the cell membrane, allowing for increased compound entry. However, this approach can be associated with cytotoxicity and should be carefully optimized.
- Nanoparticle Encapsulation: Encapsulating **CPT-157633** into lipid-based nanoparticles or polymeric micelles can facilitate cellular uptake through endocytic pathways, bypassing the need for passive diffusion across the membrane.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses a compound's rate of transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serve as a model for the intestinal epithelium. It can measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine passive permeability and the extent of active efflux.^[8]

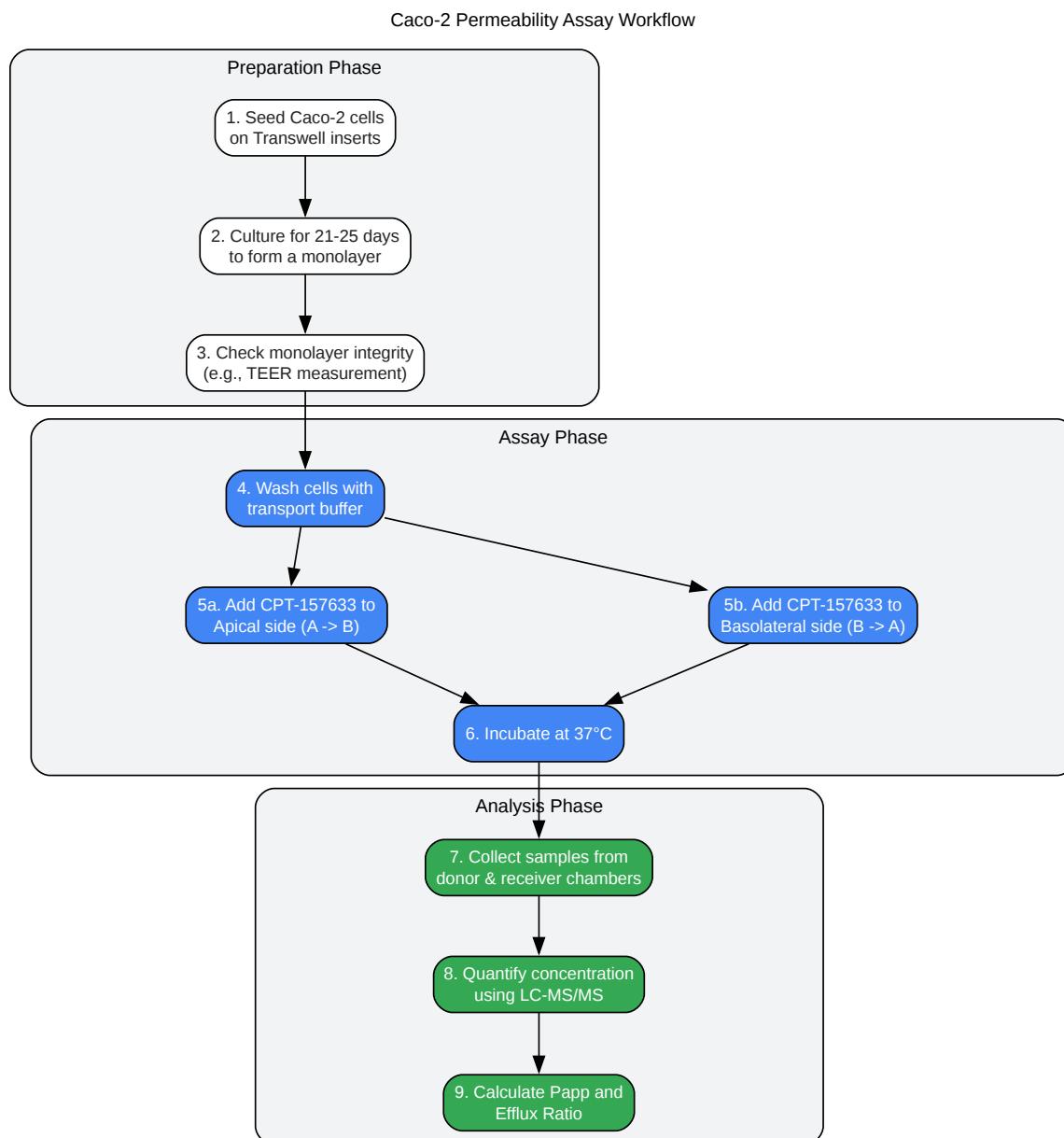
Materials:

- Caco-2 cells
- Transwell inserts (e.g., 0.4 µm pore size)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- **CPT-157633** stock solution
- Lucifer yellow (monolayer integrity marker)
- Analytical instrumentation (LC-MS/MS)

Methodology:

- Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
- Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
- A-B Permeability: Add the dosing solution containing **CPT-157633** to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
- B-A Permeability: Add the dosing solution containing **CPT-157633** to the basolateral (lower) chamber. Add fresh transport buffer to the apical (upper) chamber.

- Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
- Analysis: Quantify the concentration of **CPT-157633** in all samples using a validated LC-MS/MS method.
- Calculation:
 - Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
 - $Papp = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.[8]
 - Calculate the efflux ratio:
 - $\text{Efflux Ratio} = Papp (B-A) / Papp (A-B)$
 - An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

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A general workflow for the Caco-2 permeability assay.

Data Interpretation

The results from the Caco-2 assay can be categorized to guide the next steps.

Papp (A-B) (x 10 ⁻⁶ cm/s)	Efflux Ratio	Permeability Classification	Interpretation & Recommended Action
< 1	< 2	Low	Poor passive permeability. Focus on prodrug or formulation strategies.
1 - 10	< 2	Moderate	Permeability may be sufficient for some applications.
> 10	< 2	High	Permeability is not a limiting factor.
Any value	> 2	Substrate for Efflux	Compound is actively pumped out of cells. Consider co-dosing with an efflux inhibitor in vitro or structural modifications to avoid transporter recognition.

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